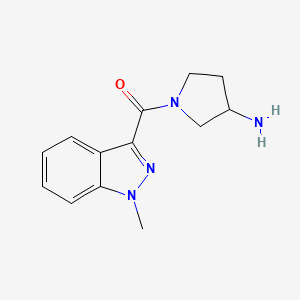(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
CAS No.:
Cat. No.: VC15939544
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N4O |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(1-methylindazol-3-yl)methanone |
| Standard InChI | InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3 |
| Standard InChI Key | APJLYWMBXMLQBQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone, delineates its core components:
-
1-Methyl-1H-indazol-3-yl group: A bicyclic aromatic system with a methyl substituent at the N1 position.
-
3-Aminopyrrolidin-1-yl group: A five-membered saturated ring featuring a primary amine at the C3 position.
-
Methanone bridge: A carbonyl group connecting the two heterocyclic systems.
The molecular formula is C₁₃H₁₆N₄O, with a molecular weight of 244.29 g/mol . X-ray crystallography or detailed conformational studies for this specific compound are absent in the provided sources, but analogous pyrrolidine-indazole hybrids often adopt planar or slightly puckered conformations depending on substitution patterns .
Physicochemical Properties
While experimental data on solubility, melting point, and logP are unavailable, predictive models suggest:
-
LogP: ~1.2–1.8 (moderate lipophilicity due to the pyrrolidine amine and aromatic indazole).
-
Hydrogen Bond Donors/Acceptors: 2 donors (amine NH₂), 3 acceptors (ketone, indazole N, pyrrolidine N).
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Predicted LogP | 1.2–1.8 |
Synthetic Pathways and Optimization
Purification and Characterization
-
Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether gradients .
-
Spectroscopic Data:
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume